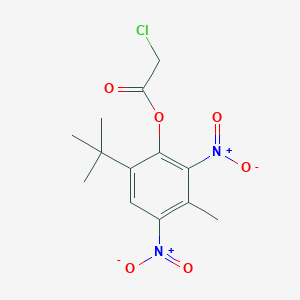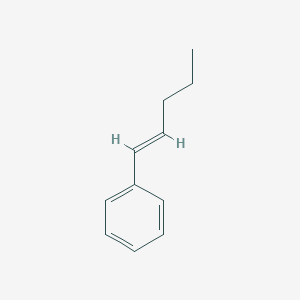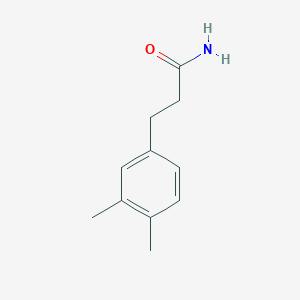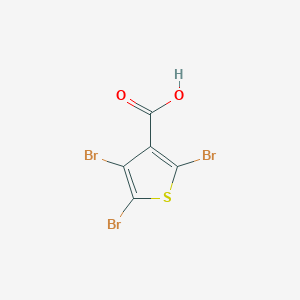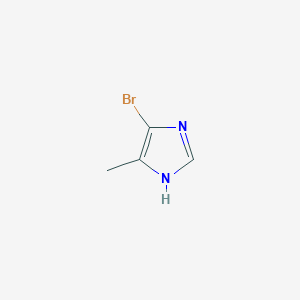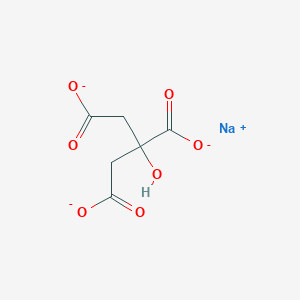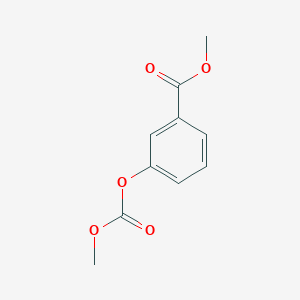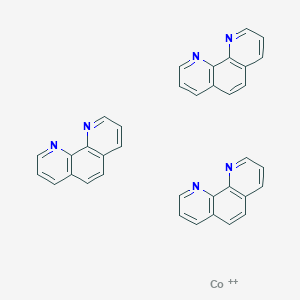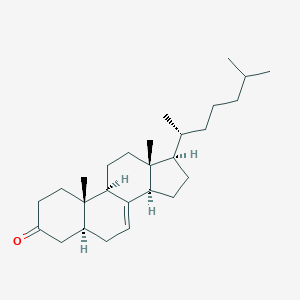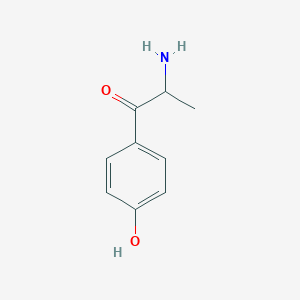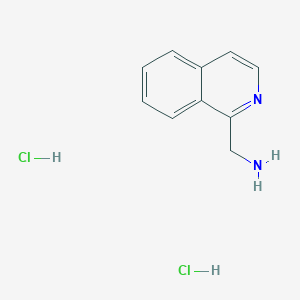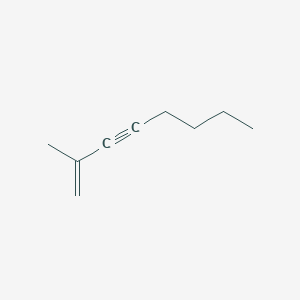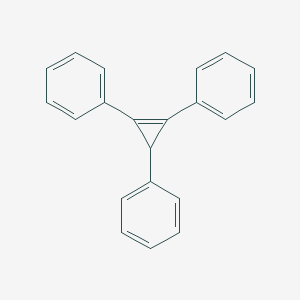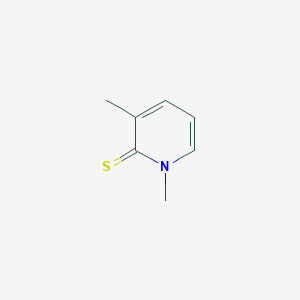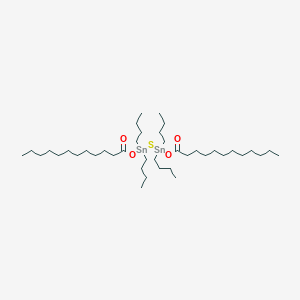
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane, also known as TBT-DOS, is a synthetic compound that has been widely used in scientific research due to its unique properties. TBT-DOS belongs to the family of organotin compounds, which have been extensively studied for their potential applications in various fields, including biomedicine, material science, and environmental remediation.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane is not fully understood, but it is believed to involve the interaction between the tin atoms in the molecule and the surface of the substrate. The self-assembled monolayers formed by 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane have been shown to have unique properties, such as high stability, high density, and high reactivity, which make them ideal for various applications.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane are not well studied, but it is known to be toxic to certain organisms, such as marine invertebrates and fish. 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane has been shown to interfere with the endocrine system of these organisms, leading to reproductive and developmental abnormalities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane in lab experiments include its unique properties, such as its ability to form self-assembled monolayers on various surfaces, and its potential applications in various fields, such as biomedicine and material science. However, the use of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane is limited by its toxicity and potential environmental impact, which require careful handling and disposal procedures.
Direcciones Futuras
There are several future directions for the research on 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane, including the development of new synthesis methods that are more efficient and environmentally friendly, the investigation of its potential applications in biomedicine and material science, and the study of its toxicity and environmental impact. Additionally, the use of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane as a template for the preparation of nanoscale materials and devices holds great promise for the development of new technologies in various fields.
Métodos De Síntesis
The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane involves the reaction between dibutyltin oxide and 1,12-dodecanedioic acid, followed by the reaction with 1,3-bis(chloromethyl)benzene and 1,2-ethanedithiol. The resulting product is then treated with sodium methoxide to obtain 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane. The synthesis of 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane has been widely used in scientific research due to its unique properties, including its ability to form self-assembled monolayers on various surfaces, such as gold, silicon, and glass. These monolayers have been used as templates for the preparation of nanoscale materials and devices, such as sensors, catalysts, and electronic components. 1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane has also been used as a surfactant in emulsion polymerization, which is a widely used method for the synthesis of polymer nanoparticles.
Propiedades
Número CAS |
15880-66-7 |
|---|---|
Nombre del producto |
1,1,3,3-Tetrabutyl-1,3-bis((1-oxododecyl)oxy)distannathiane |
Fórmula molecular |
C40H82O4SSn2 |
Peso molecular |
896.6 g/mol |
Nombre IUPAC |
[dibutyl-[dibutyl(dodecanoyloxy)stannyl]sulfanylstannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.4C4H9.S.2Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;4*1-3-4-2;;;/h2*2-11H2,1H3,(H,13,14);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
ZBBCKXXEEYFMAC-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)S[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC |
Otros números CAS |
15880-66-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



